2-methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid
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Overview
Description
2-methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid is a chemical compound with the molecular formula C10H9F3O3S and a molecular weight of 266.24 g/mol . This compound is known for its unique chemical structure, which includes a methoxy group and a trifluoromethylsulfanyl group attached to a phenyl ring. It is used in various scientific research applications due to its distinct properties.
Preparation Methods
The synthesis of 2-methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid involves several steps. One common method includes the reaction of 4-(trifluoromethylthio)benzaldehyde with methanol in the presence of a base to form the corresponding methoxy derivative. This intermediate is then subjected to further reactions to introduce the acetic acid moiety . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid include:
Benzeneacetic acid derivatives: These compounds share a similar acetic acid moiety but differ in their substituents on the phenyl ring.
Trifluoromethylsulfanyl compounds: These compounds have the trifluoromethylsulfanyl group but may have different core structures.
Methoxy-substituted phenyl compounds: These compounds have a methoxy group attached to a phenyl ring but may lack the trifluoromethylsulfanyl group. The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1545015-95-9 |
---|---|
Molecular Formula |
C10H9F3O3S |
Molecular Weight |
266.2 |
Purity |
95 |
Origin of Product |
United States |
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